![molecular formula C14H15Cl2NO2 B496528 {[5-(3,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}(2-METHOXYETHYL)AMINE](/img/structure/B496528.png)
{[5-(3,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}(2-METHOXYETHYL)AMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[5-(3,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}(2-METHOXYETHYL)AMINE is a chemical compound with the molecular formula C14H15Cl2NO2 It is characterized by the presence of a dichlorophenyl group, a furan ring, and a methoxyethanamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(3,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}(2-METHOXYETHYL)AMINE typically involves the reaction of 3,5-dichlorobenzaldehyde with furfurylamine to form an intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired product. The reaction conditions generally include:
- Solvent: Methanol or ethanol
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
{[5-(3,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}(2-METHOXYETHYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nucleophiles in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted phenyl derivatives
Wissenschaftliche Forschungsanwendungen
{[5-(3,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}(2-METHOXYETHYL)AMINE has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of {[5-(3,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}(2-METHOXYETHYL)AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{[5-(3,5-dichlorophenyl)-2-furyl]methyl}-2-ethoxyethanamine
- N-{[5-(3,5-dichlorophenyl)-2-furyl]methyl}-2-methoxypropylamine
- N-{[5-(3,5-dichlorophenyl)-2-furyl]methyl}-2-methoxybutanamine
Uniqueness
{[5-(3,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}(2-METHOXYETHYL)AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group enhances its lipophilicity, while the furan ring and methoxyethanamine moiety contribute to its reactivity and potential interactions with biological targets.
Eigenschaften
Molekularformel |
C14H15Cl2NO2 |
---|---|
Molekulargewicht |
300.2g/mol |
IUPAC-Name |
N-[[5-(3,5-dichlorophenyl)furan-2-yl]methyl]-2-methoxyethanamine |
InChI |
InChI=1S/C14H15Cl2NO2/c1-18-5-4-17-9-13-2-3-14(19-13)10-6-11(15)8-12(16)7-10/h2-3,6-8,17H,4-5,9H2,1H3 |
InChI-Schlüssel |
WGOKOPRYPYQGAG-UHFFFAOYSA-N |
SMILES |
COCCNCC1=CC=C(O1)C2=CC(=CC(=C2)Cl)Cl |
Kanonische SMILES |
COCCNCC1=CC=C(O1)C2=CC(=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.